molecular formula C13H22ClNO2 B6224650 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride CAS No. 2763778-96-5

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride

Cat. No. B6224650
CAS RN: 2763778-96-5
M. Wt: 259.8
InChI Key:
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Description

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride, also known as 4-MAM HCl, is an organic compound with a wide range of uses in scientific research.

Mechanism of Action

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl acts as an MAOI and SSRI. As an MAOI, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl inhibits the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters. As an SSRI, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl inhibits the reuptake of serotonin, which increases the amount of serotonin available in the brain.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of other neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA). In addition, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl has been shown to increase the levels of hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it has a wide range of applications in scientific research, which makes it useful for a variety of experiments. However, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl also has some limitations. It is a potent compound, which means that it can be dangerous if it is not handled properly. In addition, it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl research. One potential direction is to further explore its effects on the cardiovascular and respiratory systems. Another potential direction is to study its effects on the endocrine system. In addition, further research could be conducted to explore its effects on the immune system and its potential as a therapeutic agent. Finally, further research could be conducted to explore its potential as a diagnostic tool.

Synthesis Methods

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl can be synthesized using several different methods. The most common method is the one-step synthesis, which involves the reaction of 4-methoxyphenylacetic acid and 2-methylbutan-2-ol in the presence of anhydrous hydrochloric acid. The reaction is carried out at room temperature and the resulting product is 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl. Other methods include the two-step synthesis, which involves the reaction of 4-methoxyphenylacetic acid and 2-methylbutan-2-ol in the presence of anhydrous hydrochloric acid followed by the addition of sodium hydroxide. In this method, the product is 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl and sodium chloride.

Scientific Research Applications

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl has a wide range of applications in scientific research. It is used as a tool to study the effects of monoamine oxidase inhibitors (MAOIs) on the brain and to study the effects of serotonin reuptake inhibitors (SSRIs) on the brain. It has also been used to study the effects of drugs on the central nervous system, to study the mechanisms of drug action, and to study the effects of drugs on behavior. In addition, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride HCl has been used to study the effects of drugs on the cardiovascular and respiratory systems, to study the effects of drugs on the immune system, and to study the effects of drugs on the endocrine system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride' involves the reaction of 4-methoxybenzylamine with 2-methyl-2-butanol in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "4-methoxybenzylamine", "2-methyl-2-butanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-methoxybenzylamine to a reaction flask", "Add 2-methyl-2-butanol to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization to obtain the final product, 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride" ] }

CAS RN

2763778-96-5

Product Name

4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride

Molecular Formula

C13H22ClNO2

Molecular Weight

259.8

Purity

95

Origin of Product

United States

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